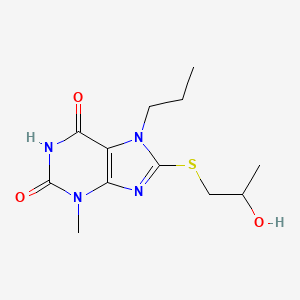
2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride is a chemical compound with the molecular formula C4H8ClN5O and a molecular weight of 177.59 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility in various chemical reactions .
Mecanismo De Acción
Target of Action
The primary targets of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride are mild steel surfaces in acidic environments . The compound acts as a corrosion inhibitor, preventing the degradation of the steel surface .
Mode of Action
This compound interacts with its targets by adsorbing onto the steel surface through physical and chemical bonds . This creates a protective barrier between the steel surface and the corrosive medium . The compound acts as a mixed type inhibitor, affecting both the anodic and cathodic reactions involved in the corrosion process .
Biochemical Pathways
The compound’s adsorption onto the steel surface can be explained by the presence of several heteroatom centers such as N, S, and O heteroatoms, and π-electrons .
Result of Action
The result of this compound’s action is the significant reduction in corrosion of mild steel surfaces. The compound has been shown to achieve an inhibition efficiency of 95.3% at a concentration of 1.0 × 10 −3 M .
Action Environment
The action of this compound is influenced by environmental factors such as the acidity of the environment. The compound has been studied as a corrosion inhibitor for mild steel in 1.0 M HCl solution . The effectiveness of the compound may vary under different environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride typically involves the reaction of 1,2,3-triazole with acetohydrazide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows: [ \text{1,2,3-Triazole} + \text{Acetohydrazide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide: Similar structure but with a phenyl group attached to the triazole ring.
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate: Another triazole derivative with an ethyl ester group.
Uniqueness: 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride is unique due to its specific combination of the triazole ring and acetohydrazide moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-(triazol-1-yl)acetohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.ClH/c5-7-4(10)3-9-2-1-6-8-9;/h1-2H,3,5H2,(H,7,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKDSSKQZSHGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)


![2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2767192.png)



